
N,O-双(2,4-二硝基苯基)-L-酪氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,O-Di(DNP)-L-tyrosine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of two 2,4-dinitrophenyl groups attached to the L-tyrosine molecule, which imparts distinct chemical and physical properties.
科学研究应用
N,O-Di(DNP)-L-tyrosine has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: Employed in biochemical studies to investigate protein-ligand interactions and enzyme kinetics.
Industry: Utilized in the synthesis of other complex organic molecules and as a standard in quality control processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Di(DNP)-L-tyrosine typically involves the reaction of L-tyrosine with 2,4-dinitrofluorobenzene under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N,O-Di(DNP)-L-tyrosine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
化学反应分析
Types of Reactions
N,O-Di(DNP)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dinitrophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce partially or fully reduced forms of the compound.
作用机制
The mechanism of action of N,O-Di(DNP)-L-tyrosine involves its interaction with specific molecular targets. The dinitrophenyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and protein modifications .
相似化合物的比较
Similar Compounds
N,O-Bis(2,4-dinitrophenyl)-L-valine: Similar in structure but with L-valine instead of L-tyrosine.
N,O-Bis(2,4-dinitrophenyl)-L-phenylalanine: Contains L-phenylalanine in place of L-tyrosine.
N,O-Bis(2,4-dinitrophenyl)-L-tryptophan: Features L-tryptophan instead of L-tyrosine.
Uniqueness
N,O-Di(DNP)-L-tyrosine is unique due to the presence of the phenolic hydroxyl group in the tyrosine moiety, which can participate in additional hydrogen bonding and other interactions. This makes it particularly useful in studying protein-ligand interactions and enzyme mechanisms.
属性
CAS 编号 |
1694-93-5 |
|---|---|
分子式 |
C21H15N5O11 |
分子量 |
513.4 g/mol |
IUPAC 名称 |
(2S)-2-(2,4-dinitroanilino)-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C21H15N5O11/c27-21(28)17(22-16-7-3-13(23(29)30)10-18(16)25(33)34)9-12-1-5-15(6-2-12)37-20-8-4-14(24(31)32)11-19(20)26(35)36/h1-8,10-11,17,22H,9H2,(H,27,28)/t17-/m0/s1 |
InChI 键 |
XLKWITSYWZVKMC-KRWDZBQOSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
| 1694-93-5 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







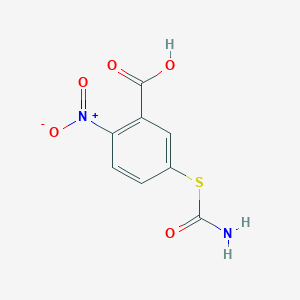
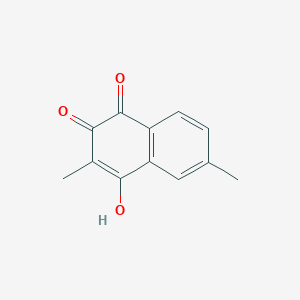
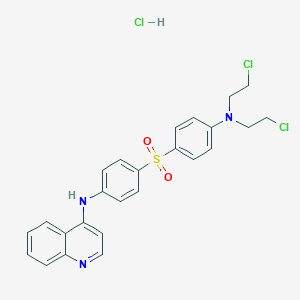


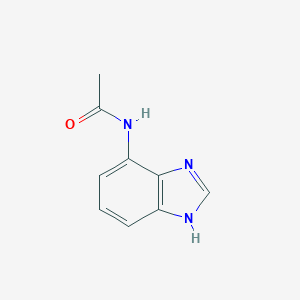

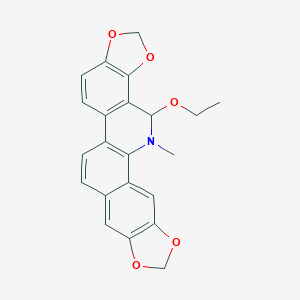
![4-tert-Butyl-calix[4]arene tetra-N-propyl ether](/img/structure/B162207.png)
